1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate
Overview
Description
1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C17H18F5NO4 and a molecular weight of 395.32 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a pentafluorophenyl group and tert-butyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with pentafluorophenyl reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and can influence the compound’s pharmacokinetic properties. The tert-butyl ester groups can be hydrolyzed in vivo to release the active carboxylic acid derivatives, which can then exert their biological effects.
Comparison with Similar Compounds
1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate: Similar in structure but with a single fluorine atom, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate: This compound contains a chlorophenyl group and is used in the development of various chemical intermediates and active pharmaceutical ingredients.
The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(2,3,4,5,6-pentafluorophenyl) piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F5NO4/c1-17(2,3)27-16(25)23-6-4-8(5-7-23)15(24)26-14-12(21)10(19)9(18)11(20)13(14)22/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKHOXJANSFRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471876 | |
Record name | 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294885-28-2 | |
Record name | 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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